Magnesium boride

Overview

Description

Magnesium boride is an inorganic compound with the chemical formula MgB₂. It is a dark gray, water-insoluble solid that has garnered significant attention due to its superconducting properties. Discovered in 2001, magnesium diboride exhibits superconductivity at a critical temperature of 39 K (−234 °C), which is the highest among conventional superconductors . This compound is unique because it does not contain transition metals, unlike most low-temperature superconductors.

Mechanism of Action

Target of Action

Magnesium boride (MgB2) is a compound that has been studied for its potential in various applications, such as hydrogen storage , high-energy fuel , and superconductors . The primary targets of this compound are the systems or processes where these applications are relevant. For instance, in the context of hydrogen storage, the target is the hydrogen cycling kinetics and cycling capacity .

Mode of Action

This compound interacts with its targets through its unique physical and chemical properties. As a superconductor, MgB2 becomes superconducting at 39 K (−234 °C), which is the highest among conventional superconductors . In the context of hydrogen storage, this compound undergoes hydrogenation to form magnesium borohydride, demonstrating improved hydrogen cycling kinetics .

Biochemical Pathways

For instance, in hydrogen storage, the reversible hydrogenation of this compound is a key process .

Result of Action

The action of this compound leads to several outcomes based on its application. For instance, in hydrogen storage, it has demonstrated the ability to reversibly store more than 11 wt% hydrogen . As a superconductor, it can carry high current, making it useful in applications like the Large Hadron Collider .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors such as temperature and pressure. For example, the superconducting property of MgB2 is temperature-dependent . Similarly, the hydrogenation process for hydrogen storage occurs under specific conditions of pressure and temperature .

Biochemical Analysis

Biochemical Properties

Magnesium boride interacts with various enzymes, proteins, and other biomolecules. Magnesium, a key component of this compound, serves as a cofactor for more than 300 enzymes and 800 proteins . It plays a crucial role in energy production, oxidative phosphorylation, and glycolysis among others . It also facilitates substance P binding to lymphoblasts, promotes T helper, B cell, and macrophage responses to lymphokines, and facilitates antibody-dependent cytolysis and immune cell adherence .

Cellular Effects

This compound influences various types of cells and cellular processes. Magnesium, an essential component of this compound, is known to impact cell-mediated immunity and synthesis of IgG adversely when deficient . It can also mediate cell cycle progression . Furthermore, this compound has been associated with immunological responses, both nonspecific and specific .

Molecular Mechanism

The mechanism of action of this compound at the molecular level involves several binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound nanotubes have been observed to display a nontrivial bending behavior and semiconducting behavior . Moreover, this compound has been associated with the direct hydrogenation process, demonstrating a reversible hydrogen storage capacity .

Temporal Effects in Laboratory Settings

Over time, in laboratory settings, the effects of this compound have been observed to change. For instance, the superconducting transition temperature of this compound is 40 K, which is the highest temperature for low-temperature superconductors . The superconductivity of this compound has been observed to be realized via the traditional electron–phonon coupling mechanism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. A deficiency of magnesium in rodents has been observed to impact the cell-mediated immunity and synthesis of IgG adversely . This deficiency can lead to various complications, such as lymphoma, histaminosis, hypereosinophilia, increased levels of IgE, and atrophy of the thymus .

Metabolic Pathways

This compound is involved in several metabolic pathways. Magnesium, a key component of this compound, is involved as a cofactor for more than 300 enzymes and 800 proteins . It is required for energy production, oxidative phosphorylation, and glycolysis, among others .

Transport and Distribution

This compound is transported and distributed within cells and tissues. Magnesium, an essential component of this compound, is known to be tightly regulated through a combination of transport and chelating mechanisms .

Subcellular Localization

Magnesium, a key component of this compound, is known to be well defined within the cytoplasm and cellular organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Magnesium boride can be synthesized through various methods, including solid-state reactions, powder-in-tube techniques, and chemical vapor deposition. One common method involves reacting magnesium and boron powders at high temperatures (750 to 950 °C) to form magnesium diboride . Another method is the melting process, where a stoichiometric mixture of magnesium-rich and boron-rich powders is pressed into pellets and heated to 800 °C, followed by sintering at 660 °C .

Industrial Production Methods: In industrial settings, magnesium diboride is often produced using the powder-in-tube technique, where magnesium diboride powder is packed inside a metal tube and subjected to high temperatures. This method is widely used for manufacturing superconducting wires and tapes . The internal magnesium diffusion method and hybrid techniques combining powder-in-tube and internal magnesium diffusion are also employed to enhance the critical current density of the material .

Chemical Reactions Analysis

Types of Reactions: Magnesium boride undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it reacts with dilute acids to release hydrogen and small amounts of boranes, while reaction with water evolves hydrogen without any traces of boranes . It also reacts with potassium hydroxide to produce borohydrides .

Common Reagents and Conditions:

Oxidation: this compound can be oxidized in the presence of oxygen at elevated temperatures.

Reduction: It can be reduced using strong reducing agents like lithium aluminum hydride.

Substitution: Substitution reactions can occur with halogens or other reactive non-metals.

Major Products Formed:

Oxidation: Magnesium oxide and boron oxide.

Reduction: Magnesium and boron.

Substitution: Various boron-containing compounds depending on the substituent.

Scientific Research Applications

Magnesium boride has a wide range of scientific research applications due to its superconducting properties. It is used in the development of superconducting magnets for magnetic resonance imaging (MRI) and nuclear magnetic resonance (NMR) machines . Additionally, it is employed in the manufacture of superconducting wires and tapes for power transmission and magnetic levitation (Maglev) trains . In the field of electronics, magnesium diboride is used to create high-frequency superconducting devices and detectors .

Comparison with Similar Compounds

Titanium diboride: Known for its extreme hardness and high melting point.

Vanadium diboride: Used as a catalyst in organic synthesis and as an anode in electrochemical cells.

Aluminum diboride: Noted for its high thermal conductivity and low density.

Magnesium boride’s unique superconducting properties make it a valuable material for various advanced technological applications, distinguishing it from other diborides.

Properties

InChI |

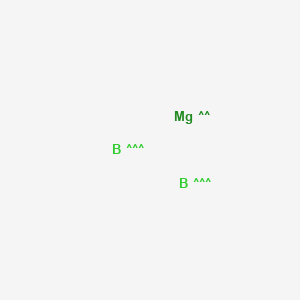

InChI=1S/2B.Mg | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZKRHHZKOQZHIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B].[B].[Mg] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B2Mg | |

| Record name | magnesium boride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Magnesium_boride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

45.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Grey powder; [Sigma-Aldrich MSDS] | |

| Record name | Magnesium diboride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15312 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

12007-25-9 | |

| Record name | Magnesium boride (MgB2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12007-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Magnesium boride (MgB2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium diboride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.352 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.